![molecular formula C21H25N3O3 B2921912 4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(piperidin-1-yl)butanoic acid CAS No. 899964-28-4](/img/structure/B2921912.png)
4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(piperidin-1-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(piperidin-1-yl)butanoic acid, commonly known as KPP-2, is a synthetic compound that belongs to the family of N-substituted piperidines. It is a white powder that is soluble in DMSO and has a molecular weight of 411.5 g/mol. KPP-2 has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
KPP-2 inhibits the activity of hCAs and MMPs by binding to the active site of these enzymes. The binding of KPP-2 to the active site of hCAs inhibits the conversion of carbon dioxide to bicarbonate, which is essential for maintaining the pH balance in the body. The inhibition of MMPs by KPP-2 prevents the degradation of extracellular matrix proteins, which are essential for maintaining the integrity of tissues.
Biochemical and Physiological Effects
KPP-2 has been shown to have a variety of biochemical and physiological effects. Inhibition of hCAs by KPP-2 leads to a decrease in the production of bicarbonate, which can lead to metabolic acidosis. Inhibition of MMPs by KPP-2 can lead to a decrease in bone resorption and tumor invasion. Additionally, KPP-2 has been shown to have anti-inflammatory effects, which may have therapeutic potential in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of KPP-2 is its potency against a variety of enzymes. This makes it a valuable tool for studying the role of these enzymes in various physiological processes. However, the complex synthesis of KPP-2 makes it difficult to produce large quantities of the compound, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of KPP-2. One area of research is the development of more efficient synthesis methods for KPP-2, which would allow for larger quantities of the compound to be produced. Additionally, further studies are needed to fully understand the biochemical and physiological effects of KPP-2, particularly in the context of disease. Finally, there is potential for the development of KPP-2-based therapeutics for the treatment of various diseases, including cancer and osteoporosis.
In conclusion, KPP-2 is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It has potent inhibitory activity against a variety of enzymes, including hCAs and MMPs, which are involved in a wide range of physiological processes. While there are limitations to the use of KPP-2 in lab experiments, there is potential for the development of KPP-2-based therapeutics for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of KPP-2 involves a multi-step process that starts with the reaction of 4-aminobenzophenone with piperidine to form 4-(piperidin-1-yl)benzophenone. This intermediate is then reacted with 4-nitroaniline to form the desired product, KPP-2. The synthesis of KPP-2 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
KPP-2 has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have potent inhibitory activity against a variety of enzymes, including human carbonic anhydrases (hCAs), and matrix metalloproteinases (MMPs). These enzymes are involved in a wide range of physiological processes, including bone resorption, tumor invasion, and angiogenesis. Inhibition of these enzymes has been shown to have therapeutic potential in the treatment of various diseases, including cancer and osteoporosis.
Propriétés
IUPAC Name |
4-(4-anilinoanilino)-4-oxo-2-piperidin-1-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-20(15-19(21(26)27)24-13-5-2-6-14-24)23-18-11-9-17(10-12-18)22-16-7-3-1-4-8-16/h1,3-4,7-12,19,22H,2,5-6,13-15H2,(H,23,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFJIFHEDUFLRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(piperidin-1-yl)butanoic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.